Trimethylsilyl acrylate
Overview
Description
It is a polymer formed when gallic acid, a polyphenol monomer, esterifies and binds with the hydroxyl group of a polyol carbohydrate such as glucose . Gallotannins are widely found in nature, particularly in plants, fruits, wines, and teas . They are known for their astringent properties and have been used historically in leather tanning .
Mechanism of Action
Target of Action
Trimethylsilyl acrylate, also known as acrylic acid trimethylsilanyl ester , is a chemical compound that belongs to the class of acrylate derivatives. It is characterized by the presence of a trimethylsilyl group (-Si(CH3)3) attached to the acrylate moiety . The primary targets of this compound are organic compounds such as certain alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
The mode of action of this compound involves the formation of trimethylsiloxy groups (-O-Si(CH3)3) on the target molecule . This is achieved through a process known as trimethylsilylation, which is facilitated by trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The introduction of the trimethylsilyl group makes the target compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the volatility and reactivity of organic compounds. By introducing a trimethylsilyl group to these compounds, their volatility is increased, which can facilitate their analysis in various biochemical applications . .
Result of Action
The primary result of the action of this compound is the increased volatility of the target compounds, which can facilitate their analysis in various biochemical applications . Additionally, when attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of trimethylsilylation can be affected by the presence of other reactive groups in the target compound, as well as by the specific conditions under which the reaction is carried out. Furthermore, the stability of the trimethylsilyl group can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo methoxycarbonylation in the presence of palladium catalysts, leading to the formation of valuable intermediates . The trimethylsilyl group in this compound can also interact with sugars and amino acids, facilitating the transfer of trimethylsilyl groups to these biomolecules . These interactions are crucial for the compound’s role in organic synthesis and polymer chemistry.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and other cellular components. Studies have shown that organosilicon compounds, including this compound, can be retained in or on cell membranes This retention can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The trimethylsilyl group in the compound can act as a temporary protecting group during chemical synthesis, facilitating various chemical reactions . Additionally, this compound can undergo derivatization, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its applications in analytical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be a flammable liquid with a flash point of -15°C . Its stability can be influenced by factors such as temperature and exposure to air. Long-term studies have shown that the compound can degrade over time, affecting its efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that organosilicon compounds, including this compound, can have toxic or adverse effects at high doses . It is important to determine the threshold effects and safe dosage levels for the compound to avoid potential toxicity. Animal models are crucial for understanding the compound’s pharmacokinetics and its impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo trimethylsilylation, a process that makes it more volatile and suitable for analysis by gas chromatography-mass spectrometry . This metabolic pathway is essential for the compound’s role in metabolite profiling and analytical chemistry. Additionally, this compound can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trimethylsilyl group can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for its applications in biotechnology and materials science.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallotannins can be synthesized through the esterification of gallic acid with glucose. The reaction typically involves the use of benzyl-protected gallic acid chloride as the substrate . The reaction conditions that lead to high anomeric selectivity for the synthesis of gallotannins include the use of acetonitrile as a solvent .
Industrial Production Methods: Industrially, gallotannins are extracted from plant sources such as gall nuts, sumac, and tara pods. The extraction process involves the use of solvents like water or alcohol to extract the tannins from the plant material. The extract is then purified to obtain gallotannins .
Chemical Reactions Analysis
Types of Reactions: Gallotannins undergo various chemical reactions, including:
Oxidation: Gallotannins can be oxidized to form quinones.
Hydrolysis: They can be hydrolyzed to yield gallic acid and glucose.
Complexation: Gallotannins can form complexes with proteins and metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Complexation: Gallotannins readily form complexes under neutral or slightly acidic conditions.
Major Products:
Oxidation: Quinones.
Hydrolysis: Gallic acid and glucose.
Complexation: Protein-tannin complexes and metal-tannin complexes.
Scientific Research Applications
Gallotannins have a wide range of scientific research applications:
Chemistry: Used as antioxidants and in the synthesis of other polyphenolic compounds.
Biology: Studied for their role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in food preservation, leather tanning, and as additives in cosmetics.
Comparison with Similar Compounds
Ellagitannins: These are also hydrolyzable tannins but differ in their structure, containing hexahydroxydiphenic acid instead of gallic acid.
Condensed Tannins: Unlike hydrolyzable tannins, condensed tannins are not easily broken down and consist of flavonoid units.
Uniqueness of Gallotannins:
Hydrolyzability: Gallotannins are easily hydrolyzed to yield gallic acid and glucose, making them distinct from condensed tannins.
Bioactivity: They have unique bioactive properties, including strong antioxidant and enzyme inhibitory activities.
Gallotannins continue to be a subject of extensive research due to their diverse applications and significant bioactive properties.
Properties
IUPAC Name |
trimethylsilyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJBJYBGWBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339226 | |
Record name | Trimethylsilyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-55-6 | |
Record name | Trimethylsilyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.
Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving this compound?
A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with this compound. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.
Q3: Can this compound be used to synthesize polymers with specific tacticity?
A3: Yes, this compound is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of this compound at low temperatures yields syndiotactic polymers []. This syndiotactic poly(this compound) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.
Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from this compound?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from this compound and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].
Q5: Beyond polymerization, are there other interesting applications of this compound in organic synthesis?
A5: Yes, this compound has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to this compound provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.
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